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Galacturonan oligosaccharides DP2

Cat. No.: B1165403
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Description

Overview of Pectin (B1162225) Structure and Homogalacturonan as a Source of OGs

Pectin is a complex heteropolysaccharide that provides structural support to plant cell walls. nih.gov One of its primary components is homogalacturonan (HG), a linear polymer composed of α-1,4-linked D-galacturonic acid (GalA) residues. nih.govresearchgate.net This HG backbone can be modified by methyl-esterification at the C-6 carboxyl group and acetylation at the O-2 and O-3 positions. nih.govresearchgate.net The degradation of homogalacturonan, often by enzymes secreted by pathogens or as part of the plant's own developmental processes, releases fragments known as oligogalacturonides (OGs). nih.govfrontiersin.org

Table 1: Key Pectin Components

ComponentDescription
Pectin A complex set of polysaccharides in the primary cell walls of terrestrial plants.
Homogalacturonan (HG) The most abundant pectic polysaccharide, consisting of a linear chain of α-1,4-linked D-galacturonic acid. nih.gov
Rhamnogalacturonan I (RG-I) A pectic polysaccharide with a backbone of repeating disaccharide units of rhamnose and galacturonic acid.
Rhamnogalacturonan II (RG-II) A highly complex and conserved pectic polysaccharide with a homogalacturonan backbone and complex side chains.

Definition and Characteristics of Oligogalacturonides, with Emphasis on Degree of Polymerization (DP)

Oligogalacturonides are short chains of galacturonic acid residues. A key characteristic of OGs is their degree of polymerization (DP), which refers to the number of monomeric units in the chain. rsc.org The biological activity of OGs is often dependent on their DP. frontiersin.org While OGs with a DP of 10 to 15 have been shown to be potent elicitors of plant defense responses, shorter oligomers, including those with a DP of 2 (digalacturonic acid), also exhibit biological activity. nih.govmdpi.com Galacturonan oligosaccharide DP2, also known as digalacturonic acid, consists of two α-1,4-linked galacturonic acid units. nih.gov

Table 2: Properties of Galacturonan Oligosaccharide DP2 (Digalacturonic Acid)

PropertyValue
Chemical Formula C₁₂H₁₈O₁₃ nih.govsigmaaldrich.com
Molecular Weight 370.26 g/mol nih.govsigmaaldrich.com
CAS Number 5894-59-7 nih.govsigmaaldrich.com
Synonyms Digalacturonic acid, α-D-GalA-(1→4)-D-GalA sigmaaldrich.com

Role of OGs as Signaling Molecules in Biological Systems

Oligogalacturonides function as damage-associated molecular patterns (DAMPs) in plants. nih.govfrontiersin.org When plant cell walls are damaged by mechanical stress or pathogen attack, the release of OGs signals a threat and triggers the plant's innate immune system. nih.govfrontiersin.org This can lead to a variety of defense responses, including the production of reactive oxygen species, reinforcement of the cell wall, and the synthesis of antimicrobial compounds. nih.govnih.gov The signaling pathways initiated by OGs can also interact with hormone pathways, such as those involving auxin, to regulate plant growth and development. frontiersin.orgnih.gov Research has shown that even short OGs, like DP2, can be involved in these signaling cascades, although their specific roles and mechanisms of action are still being investigated. nih.govmdpi.com

Properties

Molecular Formula

C18H32O16

Synonyms

α(1-4) linked D-galacturonate oligosaccharides DP2 finely separated prepared by galacturonate polysaccharide hydrolysis. Sodium salt.

Origin of Product

United States

Synthesis and Production Methodologies of Galacturonan Oligosaccharides Dp2

Enzymatic Production

The enzymatic conversion of pectin (B1162225) into galacturonan oligosaccharides, including DP2, is a sophisticated process that relies on the coordinated action of several classes of enzymes. These enzymes systematically deconstruct the complex pectin structure into smaller oligomers. The primary enzymes involved are polygalacturonases, pectate lyases, and pectin lyases, with their efficiency and product specificity often influenced by the pre-treatment of the pectin substrate by pectin methylesterases and pectin acetylesterases.

Polygalacturonases (PGases) and Their Role in Pectin Hydrolysis

Polygalacturonases (PGases) are hydrolases that cleave the α-1,4-glycosidic bonds within the polygalacturonic acid backbone of pectin through the addition of a water molecule. researchgate.net PGases are broadly categorized into endo-PGases (EC 3.2.1.15) and exo-PGases (EC 3.2.1.67).

Endo-PGases act randomly along the polygalacturonan chain, leading to a rapid reduction in the polymer's viscosity and the generation of a mixture of oligosaccharides of varying lengths. mdpi.com Exo-PGases, on the other hand, act from the non-reducing end of the pectin chain, releasing monosaccharides or, in some cases, disaccharides. For the targeted production of DP2, the action of endo-PGases is of particular interest as they can be controlled to favor the accumulation of smaller oligomers. The rate of hydrolysis by PGases is dependent on the chain length of the polysaccharide, with low rates observed for very short chains like digalacturonic acid.

Pectate Lyases (PLases) and Pectin Lyases (PNLases)

Pectate lyases (PLases) (EC 4.2.2.2) and pectin lyases (PNLases) (EC 4.2.2.10) are another crucial group of enzymes in pectin degradation. Unlike PGases, these enzymes cleave the α-1,4-glycosidic bonds via a β-elimination reaction, resulting in the formation of an unsaturated double bond between C4 and C5 at the non-reducing end of the newly formed oligosaccharide. researchgate.net This mechanism does not involve the addition of a water molecule.

The primary distinction between PLases and PNLases lies in their substrate preference. Pectate lyases preferentially act on de-esterified pectin (polygalacturonic acid or pectate), while pectin lyases are more active on highly methylated pectin. Both endo- and exo-acting forms of these lyases exist, influencing the product profile. Endo-pectate lyases, for instance, can produce a mixture of unsaturated oligogalacturonides, including DP2. The choice between using a hydrolase or a lyase can be significant as the resulting oligosaccharides will have different chemical structures at their non-reducing ends (saturated for PGase products and unsaturated for lyase products), which may affect their biological activity.

Influence of Pectin Methyl Esterases (PMEs) and Pectin Acetyl Esterases (PAEs) on Substrate Characteristics

The susceptibility of the pectin substrate to degradation by PGases and PLases is significantly influenced by its degree and pattern of methylesterification and acetylation. Pectin methylesterases (PMEs) (EC 3.1.1.11) and pectin acetylesterases (PAEs) (EC 3.1.1.6) are enzymes that modify the pectin backbone, thereby tailoring it for subsequent enzymatic hydrolysis.

PMEs catalyze the de-esterification of methyl groups from the C-6 carboxyl group of galacturonic acid residues, producing pectic acid and methanol (B129727). This action is critical as many PGases and all PLases require a de-esterified substrate to be fully active. The mode of action of PMEs can be random or blockwise, leading to different patterns of de-esterification which in turn affects the subsequent cleavage by other pectinases and the resulting oligosaccharide profile.

Similarly, PAEs remove acetyl groups from the O-2 and/or O-3 positions of galacturonic acid residues. The presence of acetyl groups can sterically hinder the action of other pectinolytic enzymes. Therefore, the deacetylation of pectin by PAEs can enhance the efficiency of enzymatic hydrolysis and influence the final product distribution. The synergistic action of PMEs and PAEs with other pectinases is a key strategy for optimizing the production of specific galacturonan oligosaccharides like DP2.

Application of Specific Enzymes for Targeted DP2 Production

The targeted production of galacturonan oligosaccharides DP2 requires careful selection of enzymes and optimization of reaction conditions. Both endo-polygalacturonases and specific recombinant enzyme systems have been successfully employed for this purpose.

Endo-polygalacturonases are particularly well-suited for the production of oligosaccharides. By controlling reaction parameters such as enzyme concentration, substrate concentration, pH, temperature, and reaction time, the hydrolysis process can be steered towards the accumulation of smaller oligomers like DP2.

For instance, research has shown that endo-PGase from Penicillium rolfsii can effectively hydrolyze polygalacturonic acid to produce a mixture of oligosaccharides where digalacturonic acid is a significant component. mdpi.com Similarly, endo-polygalacturonase M2 has been identified as an effective enzyme for the production of DP2 and DP3 from onion skin pectin. uclouvain.be The optimization of these processes is crucial; prolonged hydrolysis times can lead to the further breakdown of DP2 into monosaccharides, thus reducing the desired product yield.

Below is a data table summarizing research findings on the use of endo-polygalacturonases for oligosaccharide production.

Enzyme SourceSubstrateKey ParametersMajor ProductsReference
Penicillium rolfsii BM-6 (recombinant pePGA)Polygalacturonic acidpH 6.0, 60°COligomeric galacturonic acid (including DP2) mdpi.com
Aspergillus nigerPolygalacturonic acidpH 4.5Oligogalacturonides rsc.org
Penicillium oxalicum (recombinant PoxaEnPG28C)Polygalacturonic acidpH 4.5, 45°CDigalacturonic acid, trigalacturonic acid rsc.org
Endo-polygalacturonase M2Onion skin pectin26 IU/mL enzyme, 75-90 minDP2 and DP3 uclouvain.be

Recombinant DNA technology has enabled the production of highly specific and efficient enzymes for targeted applications. In the context of DP2 production, recombinant pectate lyases and pectin methylesterases, particularly from Clostridial species, have shown significant promise.

Clostridium thermocellum produces a multi-enzyme complex called the cellulosome, which contains various pectinolytic enzymes, including pectate lyases. These enzymes have been cloned and expressed in other organisms, allowing for their detailed characterization and application. For example, recombinant pectate lyases from C. thermocellum have been shown to be endo-acting and produce a mixture of unsaturated oligogalacturonates. nih.gov By carefully selecting a pectate lyase with a preference for producing smaller oligomers and optimizing the reaction conditions, the yield of unsaturated DP2 can be maximized.

The combination of a recombinant pectin methylesterase with a pectate lyase or polygalacturonase in a sequential or simultaneous manner is a powerful strategy. The recombinant PME can be used to prepare a uniformly de-esterified pectin substrate, which then allows for more controlled and efficient hydrolysis by the subsequent enzyme to produce a higher yield of DP2.

Below is a data table summarizing the characteristics of some recombinant clostridial pectate lyases.

EnzymeSource OrganismRecombinant HostOptimal pHOptimal TemperatureKey FindingsReference
PL1AClostridium thermocellumE. coli8.550°CEndo-acting, produces unsaturated oligogalacturonates nih.gov
PL1BClostridium thermocellumE. coli9.850°CEndo-acting, produces unsaturated oligogalacturonates nih.gov
PL9Clostridium thermocellumE. coli8.560°CEndo-acting, produces unsaturated oligogalacturonates nih.gov
PelAClostridium cellulovoransE. coli8.050°CCleaves polygalacturonic acid to digalacturonic and trigalacturonic acid

Optimization of Enzymatic Hydrolysis Conditions for Oligomer Yield and Productivity

The enzymatic production of galacturonan oligosaccharides, particularly those with a specific degree of polymerization (DP) such as DP2, is a highly controlled process that relies on the optimization of several key reaction parameters. The yield and productivity of these target oligomers are significantly influenced by factors including temperature, pH, enzyme-to-substrate (E/S) ratio, and reaction time.

Research focused on the enzymatic hydrolysis of pectic galactan has demonstrated that specific conditions can be tailored to maximize the output of DP2 oligosaccharides. By employing response surface methodology (RSM), scientists can systematically analyze the simultaneous influence of these parameters to identify the optimal conditions for production.

For instance, in one study, the optimal conditions for producing pectic galactan-oligosaccharides (PGOs) with a DP of 2 using galactanase from Cellvibrio japonicus were identified. The efficiency of substrate hydrolysis under these conditions was reported to be 51.3%. Similarly, optimized conditions were determined for the galactanase from C. thermocellum, which resulted in a lower yield of 35.7%. The specific conditions for each enzyme are detailed in the table below.

Table 1: Optimized Enzymatic Hydrolysis Conditions for DP2 Oligosaccharide Production

Enzyme Source Temperature (°C) pH E/S Ratio (U/mg) Time (min)
Cellvibrio japonicus 51.8 5.0 0.508 77.5
Clostridium thermocellum 60.0 5.0 0.525 148.0

These findings highlight the importance of precise control over hydrolysis conditions to steer the enzymatic degradation towards the desired low molecular weight oligosaccharides. The selection of the enzyme source is also critical, as different enzymes exhibit varying efficiencies and optimal operating parameters. Further studies have shown that specific enzyme concentrations and reaction times, such as 26 IU/mL for 75-90 minutes, can maximize the yield of DP2 and DP3 fractions.

Bioreactor Systems for Controlled Enzymatic Degradation

For the large-scale and continuous production of galacturonan oligosaccharides, specialized bioreactor systems are employed to ensure controlled enzymatic degradation of pectin. Among the most effective are enzyme membrane reactors (EMRs), which integrate the enzymatic reaction and product separation into a single, continuous process.

An EMR typically consists of a stirred tank reactor coupled with an ultrafiltration (UF) membrane module. In this system, the pectin substrate is introduced into the reactor where it is hydrolyzed by free or immobilized enzymes. The key feature of the EMR is the membrane, which has a specific molecular weight cut-off. This membrane retains the larger enzyme molecules and any undigested pectin within the reactor, while allowing the smaller, target oligosaccharides (like DP2) to pass through with the permeate.

This continuous removal of the product from the reaction environment offers several advantages:

Prevents Product Inhibition: By constantly removing the oligosaccharides, the system avoids potential feedback inhibition of the enzyme, maintaining a high reaction rate.

Controlled Product Size: The molecular weight cut-off of the membrane allows for the selective separation of oligosaccharides within a desired size range.

Enzyme Reuse: The enzyme is retained and can be used continuously, which reduces operational costs.

Continuous Operation: The system can be operated continuously by feeding fresh substrate, leading to higher productivity compared to batch processes.

Patented processes describe the connection of hollow fiber or flat membrane ultrafilters to an enzyme degradation reactor. For example, a system might use a hollow fiber membrane with a 10,000 Da cut-off followed by a flat-panel nanofiltration membrane with a 300 Da cut-off to separate and concentrate pectin oligosaccharides with a DP of 2-20. google.com These bioreactor systems provide a sustainable and efficient green technology for producing high-quality oligosaccharides, overcoming the limitations of traditional batch and chemical hydrolysis methods. researchgate.net

Chemical Production

Acid Hydrolysis Strategies for Pectin Depolymerization

Acid hydrolysis is a conventional chemical method used for the depolymerization of pectin to produce galacturonan oligosaccharides. This strategy involves breaking the α-(1→4) glycosidic bonds that form the backbone of the pectin molecule. The effectiveness of acid hydrolysis depends on several factors, including the type of acid used, its concentration, the reaction temperature, and the duration of the hydrolysis.

Commonly used acids for this purpose include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid. rsc.orgnih.gov The resistance of different glycosidic linkages in pectin to acid hydrolysis varies, with the GalA α(1-4) GalA bond being the most resistant. nih.gov This differential resistance allows for the gradual release of oligosaccharides.

Research has systematically studied the effects of acid concentration and temperature on the yield of reducing groups from pectin. For example, using a 1% (w/v) pectin solution, the highest concentration of reducing groups (6.5 g/L) was achieved with 1% (v/v) H₂SO₄ at 100°C after 4 hours. nih.gov In another approach, nitric acid at a pH of 1.5 has been used to produce oligogalacturonides with a DP of 2–30 from apple by-products. The enzymatic hydrolysis method has been shown to be more efficient for producing reducing compounds from pectin, with a yield of 93.0% compared to 60.0% for acid hydrolysis. nih.gov

Table 2: Conditions for Acid Hydrolysis of Pectin

Acid Used Acid Concentration Temperature (°C) Substrate Source Resulting Oligomers
Sulfuric Acid (H₂SO₄) 1-7% (v/v) 70-100 Commercial Pectin Reducing Groups (up to 6.5 g/L)
Nitric Acid pH 1.5 Not specified Apple Juice By-product DP 2-30
Trifluoroacetic Acid (TFA) Varied Not specified Citrus Peel Pectin Mw <2000 Da to 3000-4000 Da

Chemical Oxidation Approaches

Chemical oxidation provides an alternative method for the depolymerization of pectin into smaller oligosaccharides. This approach utilizes oxidizing agents to cleave the glycosidic bonds of the polygalacturonic acid chain. A prominent method involves the use of hydrogen peroxide (H₂O₂), often in combination with catalysts or energy sources to generate highly reactive hydroxyl radicals (•OH). nih.govnih.gov

The Fenton reaction, which uses ferrous ions (Fe²⁺) as a catalyst with H₂O₂, is an effective way to generate these radicals and depolymerize polysaccharides under mild conditions. nih.gov These free radicals attack and break the glycosidic bonds, leading to a reduction in the molecular weight of the pectin. nih.gov Studies have shown that treating polygalacturonic acid with H₂O₂ and copper (II) can generate a 47% yield of small oligogalacturonides (DP 2–6) in just one hour. nih.gov

The efficiency of oxidative degradation can be influenced by the concentration of the oxidizing agent and the application of energy, such as microwaves. For instance, the oxidative depolymerization of pomelo pectin using 1% H₂O₂ with a microwave power of 550 W for 10 minutes successfully produced pectic-oligosaccharides (POS). nih.gov It was observed that increasing the H₂O₂ concentration led to a decrease in the average size of the resulting oligosaccharides. nih.gov This method allows for the production of POS with varying sizes and structures, as confirmed by mass spectrometry. nih.gov

Other oxidative approaches include the use of an ozone-oxygen mixture in conjunction with H₂O₂, which has been shown to significantly decrease the molecular mass of apple pectin. nih.gov

Thermal Degradation Methods

Thermal degradation involves the use of heat to depolymerize pectin. This method can occur during processing and storage of pectin-containing materials at elevated temperatures. ncsu.edu The primary reactions involved in thermal degradation are demethoxylation and the depolymerization of the galacturonan backbone. ncsu.edu

The process is influenced by factors such as temperature, pH, and the degree of methyl esterification (DM) of the pectin. tandfonline.com In environments with low moisture, pectin powder can still undergo degradation, especially at high temperatures and humidity. ncsu.edu For example, storage of commercial citrus pectin at 60°C and 80% relative humidity for four weeks results in measurable demethoxylation and depolymerization. ncsu.edu

Theoretical studies using density functional theory (DFT) have investigated the decomposition behaviors of pectin at a molecular level. These studies indicate that the most energetically favorable initial reaction is the cleavage of the α-1,4-glycosidic bond (C₁-O bond), which has an energy barrier of 126.4 kJ/mol. nih.gov The thermal treatment of pectin can lead to the formation of various degradation products, including CO₂, methanol, and furfural. nih.gov Subcritical water treatment at high temperatures (e.g., 135°C) has also been shown to effectively produce oligogalacturonides, with a significant yield of DP 2-3. nih.gov

Chemical Acetylation for Modified Oligogalacturonides

Chemical acetylation is a modification process that introduces acetyl groups onto the hydroxyl groups at the O-2 and/or O-3 positions of the galacturonic acid residues within the pectin structure. nih.govresearchgate.net This modification results in acetylated oligogalacturonides, which can have altered physical and functional properties.

The acetylation process is typically carried out using an acetylation reagent in the presence of a suitable solvent and sometimes a catalyst. Common reagents include acetic anhydride, and solvents like dimethyl sulfoxide (DMSO) and formamide (FA) are used to disperse the pectin. nih.govncsu.edu The efficiency of the reaction is influenced by the choice of solvent system, reaction temperature, and time. nih.gov For instance, a formamide-pyridine system has been found to achieve a high degree of acetylation at a high reaction rate. nih.gov

The degree of acetylation (DAc) is a key parameter used to characterize the modified pectin and is defined as the number of acetyl groups per 100 galacturonic acid units. nih.gov The introduction of acetyl groups can impact the water solubility and gelling ability of the resulting oligosaccharides. ncsu.edu The precise location of these acetyl groups on the galacturonic acid residues can be determined using advanced analytical techniques like negative electrospray ionization ion trap mass spectrometry (ESI-ITMS). researchgate.net

Chemical Synthesis of Defined Oligogalacturonide Structures

The chemical synthesis of defined oligogalacturonides, such as digalacturonic acid (Galacturonan oligosaccharide DP2), presents a significant challenge in carbohydrate chemistry. researchgate.net Unlike the template-driven synthesis of proteins or nucleic acids, oligosaccharide synthesis requires precise control over the formation of each glycosidic linkage and the strategic use of protecting groups. nih.govwikipedia.org Access to structurally well-defined oligogalacturonides is crucial for studying the structure-function relationships of pectins, their interactions with proteins, and their roles in plant biology. dtu.dk

Strategies for Oligosaccharide Assembly from Monosaccharide Building Blocks

The construction of oligogalacturonides relies on the sequential coupling of suitably protected galacturonic acid monosaccharide building blocks. Several strategies have been developed to assemble these oligosaccharides, each with its own advantages and limitations. researchgate.netcolab.ws The production of these selectively protected building blocks is often the most time-consuming aspect of the entire synthesis. researchgate.netcolab.ws

Key assembly strategies include:

Linear Synthesis: This is a stepwise approach where monosaccharide units are added one at a time to the growing oligosaccharide chain. While conceptually straightforward, this method can be lengthy and inefficient for larger oligosaccharides due to the accumulation of steps and potential for yield reduction at each stage. glyco-world.comnih.gov

Convergent Synthesis: In this strategy, smaller oligosaccharide fragments are synthesized independently and then coupled together to form the final, larger molecule. nih.govresearchgate.net This approach is generally more efficient for synthesizing longer chains as it involves fewer steps in the main reaction sequence. For instance, a tetrasaccharide can be assembled by coupling two disaccharide fragments. dtu.dk

One-Pot Synthesis: Recent advancements aim to reduce the number of purification steps by performing several reactions sequentially in a single reaction vessel. researchgate.netnih.gov These methods rely on the fine-tuning of reactant and promoter reactivity to control the sequence of glycosylation events.

Automated Glycan Assembly (AGA): Inspired by automated peptide synthesis, AGA utilizes a solid-phase approach where the growing oligosaccharide is attached to a resin. glyco-world.comresearchgate.net Monosaccharide building blocks are then added sequentially in a machine-controlled process. researchgate.netresearchgate.net This technology improves reproducibility and reduces manual intervention but requires a large excess of building blocks and careful optimization of reaction conditions. glyco-world.com

A common approach involves using a glycosyl donor , which has an activated anomeric carbon (C1), and a glycosyl acceptor , which has a free hydroxyl group. The reactivity of these building blocks can be modulated through the choice of protecting groups, a concept central to strategies like the "armed-disarmed" approach, where an "armed" (electron-donating protected) donor reacts preferentially over a "disarmed" (electron-withdrawing protected) acceptor. nih.gov

| Automated Glycan Assembly (AGA) | Solid-phase synthesis using an automated synthesizer. | High reproducibility; reduced manual labor. glyco-world.comresearchgate.net | Requires large excess of reagents; can have incomplete glycosylations. glyco-world.com |

Challenges in Stereoselectivity and Glycosidic Linkage Formation

A primary challenge in the synthesis of galacturonan oligosaccharides is controlling the stereochemistry of the newly formed glycosidic bond. beilstein-journals.org Galacturonans are characterized by α-1,4 linkages. The formation of the 1,2-cis glycosidic bond (as in the α-anomer of galacturonic acid) is a long-standing difficulty in carbohydrate chemistry. researchgate.netbeilstein-journals.org

Several factors influence the stereochemical outcome of a glycosylation reaction:

Neighboring Group Participation: The nature of the protecting group at the C2 position of the glycosyl donor is a major determinant of anomeric selectivity. nih.gov A participating group, such as an acyl group (e.g., acetyl or benzoyl), can form a cyclic intermediate (an oxacarbenium ion) that shields one face of the molecule, leading predominantly to the formation of a 1,2-trans glycosidic bond. To achieve the desired α-(1,2-cis) linkage in galacturonan synthesis, non-participating protecting groups, such as benzyl ethers, are typically required at the C2 position.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the equilibrium between the α and β anomers of the reactive intermediates, thereby affecting the final product ratio. beilstein-journals.org Diethyl ether, for example, has been used to favor the formation of α-linkages. researchgate.net

Promoter and Leaving Group: The combination of the promoter (activator) and the leaving group on the anomeric carbon of the donor affects the reactivity and the nature of the glycosylation intermediate. nih.govnih.gov Common systems include N-iodosuccinimide (NIS) with a catalytic amount of a triflate, such as TESOTf or TfOH, to activate thioglycoside donors. dtu.dkresearchgate.net

Reactivity of Building Blocks: Uronic acids, like galacturonic acid, are often less reactive as glycosyl donors compared to their neutral sugar counterparts. beilstein-journals.org This decreased reactivity can hamper the efficiency of glycosylation reactions. To circumvent this, a "post-glycosylation oxidation" strategy is sometimes employed, where the C6 primary alcohol of a galactose building block is oxidized to a carboxylic acid after the glycosidic bond has been formed. dtu.dk

The α-selectivity in galacturonide synthesis often remains a significant hurdle, with many reactions yielding a mixture of α and β anomers that require careful chromatographic separation. dtu.dk

Table 2: Factors Influencing Stereoselectivity in Glycosylation

Factor Influence on Stereochemistry Example Application for α-(cis)-selectivity
C2 Protecting Group A participating group (e.g., acetyl) promotes 1,2-trans products. A non-participating group (e.g., benzyl) is needed for 1,2-cis products. nih.gov Use of a C2-O-benzyl group to avoid anchimeric assistance.
Solvent Can stabilize reactive intermediates and influence the anomeric ratio. beilstein-journals.org Using diethyl ether (Et2O) to favor the α-anomer. researchgate.net
Temperature Lower temperatures can enhance selectivity by favoring the thermodynamically more stable product or transition state. Performing reactions at -40 °C or 0 °C. dtu.dk

| Donor/Acceptor Reactivity | The inherent reactivity of the sugar building blocks can affect reaction efficiency and selectivity. beilstein-journals.org | Employing highly reactive glycosyl donors like trifluoroacetimidates. researchgate.net |

Protecting Group Strategies for Functional Moieties

The presence of multiple hydroxyl groups and a carboxylic acid function in galacturonic acid necessitates a sophisticated protecting group strategy to ensure that reactions occur only at the desired positions. researchgate.netncsu.edu An ideal protecting group should be easy to introduce, stable under various reaction conditions, and easy to remove selectively without affecting other parts of the molecule. uchicago.edu

Protection of Hydroxyl Groups: A combination of "permanent" and "temporary" protecting groups is used. Permanent groups, like benzyl (Bn) ethers, are stable throughout many steps of the synthesis and are typically removed at the end. Temporary groups, such as fluorenylmethyloxycarbonyl (Fmoc) or levulinoyl (Lev), are used to mask a specific hydroxyl group that will become the site of a future glycosylation (i.e., an acceptor). researchgate.net The selective removal of a temporary group unmasks a single hydroxyl function for the next coupling step.

Protection of the Carboxylic Acid: The carboxylic acid at C6 must also be protected, usually as an ester. Methyl (Me) or benzyl (Bn) esters are common choices. The choice of this protecting group is critical as it can influence the reactivity of the entire monosaccharide building block. ncsu.edu

Orthogonal Protection: This is a key strategy that allows for the selective deprotection of one type of protecting group in the presence of others. wikipedia.org For example, a molecule can be designed with a benzyl ether (removed by hydrogenolysis), a silyl ether (removed by fluoride ions), and an Fmoc group (removed by base). wikipedia.orgagroipm.cn This orthogonality is essential for the controlled, stepwise assembly of complex oligosaccharides, allowing chemists to dictate the exact sequence of bond formation. researchgate.net

The careful planning of the protecting group strategy is fundamental to the successful synthesis of any oligosaccharide, including galacturonan DP2. researchgate.net

Table 3: Common Protecting Groups in Oligogalacturonide Synthesis

Functional Group Protecting Group Abbreviation Typical Deprotection Conditions Orthogonality Class
Hydroxyl (permanent) Benzyl ether Bn Hydrogenolysis (e.g., H₂, Pd/C) Acid/Base stable
Hydroxyl (temporary) Fluorenylmethyloxycarbonyl Fmoc Mild base (e.g., piperidine, Et₃N) beilstein-journals.org Base-labile
Hydroxyl (temporary) Levulinoyl ester Lev Hydrazine acetate (B1210297) beilstein-journals.org Hydrazine-labile
Hydroxyl (temporary) Acetyl ester Ac Mild base (e.g., NaOMe) Base-labile
Carboxylic Acid Benzyl ester Bn Hydrogenolysis (e.g., H₂, Pd/C) Acid/Base stable

Analytical Characterization and Structural Elucidation of Galacturonan Oligosaccharides Dp2

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating and quantifying galacturonan oligosaccharides DP2 from complex mixtures.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the analysis of carbohydrates, including uronic acids, without the need for derivatization. chromatographyonline.comnih.gov This method leverages the weak acidity of sugar hydroxyl groups, which are ionized at high pH, allowing for their separation on anion-exchange columns. nih.gov PAD provides sensitive and direct detection of these non-derivatized oligosaccharides. chromatographyonline.com

HPAEC-PAD has been successfully applied to separate and quantify galacturonic acid and its oligomers. mdpi.comresearchgate.net The technique can differentiate oligosaccharides based on their degree of polymerization, with analyte sensitivity generally decreasing as the DP increases. researchgate.net For complex samples, gradient elution with sodium acetate (B1210297) is often employed to achieve effective separation. nih.gov

Research Findings: Studies have demonstrated the capability of HPAEC-PAD to analyze pectic oligosaccharides, providing detailed structural information that is not accessible through conventional methods. nih.gov For instance, it has been used to characterize the products of enzymatic hydrolysis of pectin (B1162225), revealing the presence of various oligogalacturonides. nih.gov

High-Performance Size Exclusion Chromatography (HPSEC) is a valuable technique for determining the molecular weight distribution of polysaccharides and their fragments. nih.gov While often used for larger polygalacturonic acid chains, it can also be applied to screen for the presence of smaller oligomers like DP2. nih.gov This method separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones. Refractive index (RI) detection is commonly used in conjunction with HPSEC. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating polar compounds like oligosaccharides. knauer.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous solvent. knauer.net This technique offers excellent separation of oligosaccharides, often superior to size exclusion chromatography for larger oligomers. shodex.com

For the analysis of anionic oligosaccharides like galacturonan DP2, using an acidic eluent, such as formic acid, can improve peak shape by suppressing ionic interactions. shodex.com HILIC can be coupled with various detectors, including Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS), for comprehensive analysis. shodex.comnih.gov

Research Findings: HILIC-MS has been shown to effectively separate and identify oligogalacturonic acids up to a degree of polymerization of 11. shodex.com The use of MS detection allows for the confirmation of the molecular weight of the separated oligosaccharides.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), can be used for the analysis of monosaccharides and disaccharides after derivatization. To make the non-volatile sugar acids suitable for GC analysis, they must be converted into volatile derivatives, such as trimethylsilyl (B98337) (TMS) diethyldithioacetals. nist.gov

Research Findings: A study on the GC-MS analysis of monosaccharide mixtures as their diethyldithioacetal derivatives demonstrated the applicability of this method for plant gum analysis. nist.gov The technique involves a temperature-programmed separation on a capillary column. nist.gov

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of resolution, speed, and sensitivity compared to conventional HPLC. When coupled with mass spectrometry (MS), UHPLC-MS is a powerful tool for the detailed structural characterization of oligosaccharides. nih.govresearchgate.net

Reverse-phase UHPLC (RP-UHPLC) has been used for the analysis of labeled oligosaccharides. wur.nl This approach can separate oxidized and non-oxidized oligosaccharides, which is particularly relevant for studying the products of enzymatic modifications. wur.nl

Research Findings: A UHPLC-ESI-MS/MS method has been developed for the quantification of galacturonic acid in fruit juices after derivatization. researchgate.net This method demonstrated good linearity and precision. More recently, UHPLC coupled with charge transfer dissociation mass spectrometry has been employed for the structural characterization of isomeric oligogalacturonan mixtures. researchgate.net

Interactive Data Table: Chromatographic Methods for this compound

TechniquePrincipleCommon Detector(s)Key Findings for DP2
HPAEC-PAD Anion-exchange at high pHPulsed Amperometric Detection (PAD)High-resolution separation of underivatized oligogalacturonides. researchgate.netnih.gov
HPSEC Separation by size/hydrodynamic volumeRefractive Index (RI)Rapid screening of molecular weight distribution. nih.gov
HILIC Partitioning between a polar stationary phase and a semi-aqueous mobile phaseELSD, Mass Spectrometry (MS)Effective separation of polar oligosaccharides, improved by acidic mobile phases. shodex.com
GC Separation of volatile derivatives in the gas phaseMass Spectrometry (MS)Requires derivatization to increase volatility. nist.gov
UHPLC High-resolution separation using small particle columnsUV, Mass Spectrometry (MS)Fast and sensitive analysis, capable of separating isomers. researchgate.netwur.nl

Spectroscopic and Spectrometric Methods for Structural Analysis

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about their molecular structure, conformation, and composition.

Mass Spectrometry (MS) is a cornerstone for determining the molecular weight and sequence of oligosaccharides. Electrospray ionization (ESI) is a soft ionization technique commonly used for carbohydrate analysis, often coupled with liquid chromatography (LC-MS). nih.govnih.gov Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in elucidating the glycosidic linkages and the structure of the individual monosaccharide units. nih.gov For instance, LC-MS has been used to identify and quantify galacturonic acid and its oligomers in various samples. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for detailed structural analysis. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide a wealth of information. researchgate.netresearchgate.net ¹H NMR can reveal the anomeric configuration (α or β) of the glycosidic linkage and the chemical environment of each proton. researchgate.net ¹³C NMR provides information about each carbon atom in the molecule. core.ac.uknih.gov Solid-state NMR has also been used to study the conformation and dynamics of galacturonic acid in its crystalline form. core.ac.uknih.gov

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in the molecule. mdpi.com The IR spectrum of galacturonic acid and its oligomers will show characteristic absorption bands for hydroxyl (O-H), carboxylic acid (C=O), and glycosidic (C-O-C) groups. mdpi.com

X-ray crystallography can determine the precise three-dimensional structure of a molecule in its crystalline state. core.ac.uknih.gov Studies on α-D-galacturonic acid monohydrate have revealed its chair-shaped pyranose ring conformation and the extensive hydrogen-bonding network in the crystal lattice. core.ac.uknih.gov

Interactive Data Table: Spectroscopic and Spectrometric Methods for this compound

MethodInformation ObtainedKey Findings for Galacturonic Acid/DP2
Mass Spectrometry (MS) Molecular weight, sequence, glycosidic linkagesESI-MS and MS/MS are used for identification and fragmentation analysis. nih.govnih.govnih.gov
NMR Spectroscopy Anomeric configuration, proton and carbon environments, conformation¹H and ¹³C NMR provide detailed structural information. researchgate.netresearchgate.netbmrb.io Solid-state NMR reveals conformation in the solid state. core.ac.uknih.gov
Infrared (IR) Spectroscopy Functional groupsIdentifies hydroxyl, carboxylic acid, and glycosidic linkages. mdpi.com
X-ray Crystallography Three-dimensional structure in the crystalline stateReveals chair conformation and hydrogen bonding networks. core.ac.uknih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS or MSn)

Mass spectrometry (MS) is a cornerstone technique for the analysis of oligosaccharides, offering high sensitivity and the ability to determine molecular mass with great precision. nih.gov For Galacturonan Oligosaccharide DP2, MS confirms the mass corresponding to two linked galacturonic acid units. elicityl-oligotech.com While a single stage of MS can provide compositional information, tandem mass spectrometry (MS/MS or MSn) is employed for more detailed structural elucidation. nih.gov In an MS/MS experiment, a specific ion, such as the molecular ion of the oligosaccharide, is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govnih.gov This fragmentation pattern provides critical information about the sequence of monosaccharides, the nature of the glycosidic linkages, and the location of any modifications, which is essential for distinguishing between isomers. nih.govucdavis.edu A novel method known as logically derived sequence (LODES) tandem mass spectrometry has been developed for the detailed structural determination of underivatized oligosaccharides based on dissociation mechanisms. nih.govrsc.org

Electrospray Ionization (ESI) is a soft ionization technique widely used for carbohydrate analysis because it minimizes fragmentation during the ionization process, allowing for the accurate determination of the molecular mass of the intact oligosaccharide. nih.govnih.gov Galacturonan oligosaccharides can be successfully analyzed using ESI-MS, often in negative-ion mode, which can provide sequence information through tandem MS experiments. nih.gov The analysis typically reveals the molecular ion, often as a sodium adduct ([M+Na]+) or in its deprotonated form ([M-H]-). For the disodium (B8443419) salt of Galacturonan Oligosaccharide DP2 (C12H16O13Na2), the expected molecular weight is 414.23 g/mol . elicityl-oligotech.com It is crucial to control instrumental parameters, such as the cone voltage, as excessive energy can cause in-source fragmentation, potentially generating smaller oligomers and leading to misinterpretation of the sample's composition. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful technique for characterizing oligosaccharides. researchgate.net In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the sample. MALDI is particularly effective for analyzing low to middle molecular weight carbohydrates. researchgate.net While MALDI imparts more internal energy into the analyte than ESI, which can sometimes lead to in-source fragmentation of labile groups, it is highly effective for determining the molecular mass and purity of oligosaccharides like DP2. nih.gov The choice of matrix is critical for successful analysis, and the technique can be coupled with tandem MS (MS/MS) to obtain structural information from fragmentation patterns. researchgate.netresearchgate.net

Table 1: Summary of Mass Spectrometry Techniques for Galacturonan Oligosaccharide DP2 Analysis

Technique Information Obtained Key Findings for Galacturonan Oligosaccharide DP2
MS Molecular Mass, Degree of Polymerization Confirms the mass of a disaccharide of galacturonic acid.
MS/MS (or MSn) Sequence, Linkage Position, Isomer Differentiation Fragmentation patterns confirm the GalA-GalA sequence and can help elucidate the α1-4 linkage.
ESI-MS Intact Molecular Weight Detects the molecular ion, often as a sodium adduct, corresponding to a molecular weight of 414.23 for the disodium salt. elicityl-oligotech.com

| MALDI-TOF MS | Molecular Mass, Purity Profile | Provides rapid determination of molecular weight and can be used to screen for purity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of carbohydrates. nih.gov It provides detailed information on the anomeric configuration (α or β), the position of glycosidic linkages, and the identity of the monosaccharide residues. researchgate.netnih.gov

For Galacturonan Oligosaccharide DP2, ¹H-NMR spectra are used to identify the anomeric protons (H-1) of the two galacturonic acid residues. The chemical shift and coupling constants of these signals are characteristic of the α-anomeric configuration and the linkage position. researchgate.net ¹³C-NMR spectroscopy complements this by providing a signal for each unique carbon atom in the molecule. nih.gov The chemical shifts of the anomeric carbon (C-1) and the carbon involved in the glycosidic linkage (C-4) are particularly diagnostic for confirming the GalAα1-4GalA structure. researchgate.netnih.gov Two-dimensional NMR experiments, such as COSY, TOCSY, and HMBC, are often required to assign all proton and carbon signals definitively and confirm the connectivity between the two sugar units.

Table 2: Characteristic NMR Signals for Structural Confirmation of Galacturonan Oligosaccharide DP2

Nucleus Signal Type Significance
¹H Anomeric Protons (H-1) Chemical shifts and coupling constants confirm the α-anomeric configuration.
¹³C Anomeric Carbons (C-1) Chemical shifts are indicative of the anomeric configuration.

| ¹³C | Linkage Carbon (C-4) | A downfield shift confirms its involvement in the glycosidic bond. |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For Galacturonan Oligosaccharide DP2, the FTIR spectrum would display characteristic absorption bands. A broad band in the region of 3300–3200 cm⁻¹ indicates the O-H stretching of the multiple hydroxyl groups and the carboxylic acid groups. researchgate.net The presence of the carboxylic acid is further confirmed by a strong C=O stretching vibration typically observed between 1600 and 1760 cm⁻¹. The region between 1600 and 1670 cm⁻¹ can also contain signals from C=O stretching in carbohydrates. researchgate.net

Table 3: Expected FTIR Absorption Bands for Galacturonan Oligosaccharide DP2

Wavenumber Range (cm⁻¹) Functional Group Type of Vibration
3300 - 3200 O-H (Hydroxyl, Carboxylic Acid) Stretching

Determination of Key Structural Parameters

Beyond identifying the fundamental structure, analytical methods are used to confirm key parameters such as the degree of polymerization, which is a defining characteristic of an oligosaccharide.

Degree of Polymerization (DP) Analysis

The Degree of Polymerization (DP) specifies the number of monosaccharide units in a polymer. For the target compound, the DP is explicitly 2. Mass spectrometry is a primary and direct method for determining the DP of oligosaccharides. ucdavis.edunih.gov In a typical mass spectrum of a pectin hydrolysate, a series of ions would be present, with each successive peak separated by the mass of a single galacturonic acid residue. The presence of a dominant ion corresponding to the mass of a disaccharide confirms the DP of 2. researchgate.netresearchgate.net This analysis confirms that the compound is a disaccharide rather than a monomer or a larger oligosaccharide. The molecular weight determined by MS (e.g., 414.23 for the disodium form) directly corresponds to a DP of 2. elicityl-oligotech.com

Degree of Methylation (DM)

The degree of methylation (DM) is a critical parameter for galacturonan oligosaccharides, representing the percentage of carboxyl groups of galacturonic acid (GalA) that are esterified with methanol (B129727). nih.gov This structural feature significantly influences the properties and behavior of pectin-derived molecules. acs.orgresearchgate.net Homogalacturonan, the parent polysaccharide from which galacturonan oligosaccharides are derived, is a linear polymer of α-1,4-linked D-galacturonic acid which can be methyl-esterified at the C-6 carboxyl group. nih.gov

Several analytical methods are employed to determine the DM of pectins and their oligosaccharide derivatives. These techniques provide accurate quantification, which is essential for structure-function relationship studies.

Chromatographic Methods : Techniques like ion-exclusion chromatography (IEC) and anion-exchange chromatography (AEC) are utilized after alkaline hydrolysis of the pectin sample. IEC is used to determine the methanol concentration, while AEC quantifies the galacturonic acid content, allowing for the calculation of the DM. nih.gov High-performance liquid chromatography (HPLC) on a C18 column can also be used to separate and quantify methanol and acetic acid simultaneously after saponification. bohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful, non-destructive technique for determining the DM. acs.org In one approach, the polymer is saponified with sodium deuteroxide (NaOD), and the resulting sodium methanolate is quantified relative to the H-4 signal of the galacturonic acid residues. nih.gov This method allows for rapid and accurate simultaneous quantification of both DM and the degree of acetylation (DA) without the need for external standards. nih.gov

Fourier Transform-Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy can also be used to estimate the DM. The calculation is based on the ratio of the area of the esterified carboxyl group band (around 1740 cm⁻¹) to the sum of the areas of the esterified and free carboxyl group bands (around 1630 cm⁻¹). nih.gov

Titration Methods : Traditional chemical methods involve titration. One such method determines the ratio of sodium hydroxide (B78521) (NaOH) volume used to titrate the methyl-esterified carboxyl groups to the total volume of NaOH used for both free and esterified groups. acs.org

Research on various pectin sources reveals a wide range of DM values, which are categorized to better understand their properties.

Pectin SourceReported Degree of Methylation (DM)Analytical Method
Citrus Peel Pectin (Commercial Sample 1)71.4 ± 0.5%¹H NMR
Citrus Peel Pectin (Commercial Sample 2)62.5 ± 0.3%¹H NMR
Citrus Peel Pectin (Commercial Sample 3)31.0 ± 0.6%¹H NMR
Sugar Beet Flakes63.0%¹H NMR
Pea Hulls24.0%¹H NMR
Table 1.acs.org

Degree of Acetylation (DA)

The degree of acetylation (DA) refers to the percentage of galacturonic acid residues that are esterified with acetyl groups, typically at the O-2 and/or O-3 positions. mdpi.com This modification, like methylation, impacts the physicochemical properties of the oligosaccharide, such as its gelling ability and surface activity. researchgate.netnih.gov An increase in acetylation can inhibit the formation of gels. researchgate.net

The DA of pectins and their derivatives can be determined using methods that are often performed in conjunction with DM analysis.

¹H NMR Spectroscopy : This is a primary method for the simultaneous determination of DA and DM. After saponification, the released sodium acetate can be quantified alongside sodium methanolate, providing a comprehensive esterification profile. acs.orgnih.gov

HPLC : Following saponification, HPLC methods can separate and quantify the released acetic acid and methanol in a single run, providing a convenient way to determine both DA and DM. bohrium.comresearchgate.net

The degree of acetylation can vary significantly depending on the plant source. For instance, pectins from sugar beet are known to be highly acetylated. bohrium.comnih.gov

Pectin SourceReported Degree of Acetylation (DA)Analytical Method
Sugar Beet Flakes27.0%¹H NMR
Pea Hulls1.0%¹H NMR
Olive Pomace2.0%¹H NMR
Sunflower Head Residues2.0%Not Specified
Purple Queen® (F3 Fraction)18.6%Not Specified
Table 2.acs.orgresearchgate.net

Studies on acetylated oligosaccharides from potato tuber cell walls have provided detailed insights into the specific locations of these groups. For example, in trigalacturonides, acetyl groups were found at O-3 of the reducing GalA residue or at O-3 or O-4 of the non-reducing residue. nih.gov

Linkage Analysis (e.g., Glycosidic Bonds)

Galacturonan oligosaccharide DP2, also known as digalacturonic acid, is a disaccharide. The two constituent galacturonic acid units are connected by a specific covalent bond known as a glycosidic linkage. khanacademy.org Structural analysis has definitively identified the linkage in this compound.

The glycan structure is GalAα1-4GalA, which indicates that the anomeric carbon (C1) of one α-D-galactopyranuronic acid unit is linked to the oxygen atom on the fourth carbon (C4) of the adjacent D-galactopyranuronic acid unit. elicityl-oligotech.comnih.gov This α-(1→4) glycosidic bond is the fundamental linkage that forms the linear backbone of the homogalacturonan region of pectin. nih.govmdpi.com The hydrolysis of this bond is a key step in the enzymatic breakdown of pectic polysaccharides. khanacademy.org

Branching Patterns

Galacturonan oligosaccharide DP2 is a segment of the homogalacturonan (HG) domain. The HG domain, which constitutes the majority of the pectin structure (over 65%), is characterized as a linear homopolymer. nih.govmdpi.com It is composed solely of α-1,4-linked D-galacturonic acid residues and does not have a branched backbone. nih.gov Therefore, Galacturonan oligosaccharide DP2, as a fundamental repeating unit of this domain, is an inherently unbranched, linear molecule. The branching observed in pectin as a whole arises from the attachment of other polysaccharide domains (like rhamnogalacturonan I and II) to the HG backbone. nih.gov

Challenges and Future Research Directions

Elucidation of Detailed Structure-Function Relationships

The biological activity of OGs is intricately linked to their degree of polymerization (DP). While OGs with a DP of 10 to 15 are widely recognized as potent elicitors of plant immune responses, shorter OGs with a DP between 2 and 7 also show biological activity in certain situations. frontiersin.org The optimal size for eliciting a defense response is thought to be between 10 and 15 residues, as this length is ideal for forming "egg box" structures through calcium-mediated cross-links, which are believed to be crucial for their activity. nih.gov

However, the precise structural requirements for the various biological activities of OGs are not fully understood. Future research will need to focus on how modifications such as methyl- and acetyl-esterification impact the bioactivity of these molecules. nih.gov For instance, unmethylesterified trimers or tetramers of galacturonic acid have been shown to promote immunity. pnas.org A thorough investigation into how different structural features influence the diverse functions of OGs will be critical for harnessing their full potential.

Characterization of Novel Oligogalacturonide Receptors and Binding Sites

The perception of OGs by plant cells is a critical first step in initiating a defense response. Wall-Associated Kinases (WAKs) have been identified as key receptors for OGs. nih.govnih.gov Specifically, the Arabidopsis receptor kinase WAK1 has been shown to bind to OGs in the extracellular domain, triggering downstream defense signaling. pnas.org However, recent studies have suggested the existence of other, as yet uncharacterized, receptors or binding sites. Evidence indicates that even in the absence of the entire WAK gene family, plants can still mount an immune response to OGs, implying the involvement of alternative perception mechanisms. nih.gov

Future research should aim to identify and characterize these novel OG receptors and their specific binding sites. This will provide a more complete picture of how plants perceive and respond to these DAMPs. It is hypothesized that OGs may be sensed by multiple and partially redundant perception and transduction complexes, some of which may be targeted by pathogen effectors. nih.govnih.gov

Development of Standardized Production and Purification Techniques

A significant hurdle in the study and application of OGs is the lack of standardized methods for their production and purification. OGs are typically produced through the enzymatic or chemical hydrolysis of pectin (B1162225), a major component of the plant cell wall. nih.govpnas.org However, these methods often result in a heterogeneous mixture of OGs with varying DPs and modifications. nih.gov This variability makes it difficult to compare results across different studies and to attribute specific biological activities to defined OG structures.

Developing robust and reproducible methods for producing and purifying OGs of specific sizes and with defined chemical modifications is therefore a high priority. nih.govfrontiersin.org Techniques such as high-performance anion-exchange chromatography coupled with mass spectrometry are being refined for better separation and characterization of complex OG mixtures. researchgate.netresearchgate.net Standardized protocols will be essential for advancing research and for the potential commercial application of OGs in agriculture.

Understanding Complex Plant Immune Responses to Oligogalacturonides

OGs are known to trigger a wide array of defense responses in plants, including the production of reactive oxygen species (ROS), reinforcement of the cell wall, and the synthesis of antimicrobial compounds. pnas.orghelsinki.fi These responses are part of the plant's innate immune system, often referred to as pattern-triggered immunity (PTI). frontiersin.org OGs activate signaling pathways that are shared with microbe-associated molecular patterns (MAMPs), such as bacterial flagellin. nih.gov

However, the signaling network downstream of OG perception is complex and involves crosstalk with various hormone pathways, including salicylic (B10762653) acid and jasmonic acid. frontiersin.org Furthermore, some pathogen effectors can suppress OG-triggered immune responses. nih.govnih.gov A key area for future research is to dissect these intricate signaling cascades to understand how plants fine-tune their immune responses to different threats. Investigating the interplay between OG signaling and other defense pathways will be crucial for developing strategies to enhance plant disease resistance.

Advanced Analytical Methodologies for Complex Mixtures

Analyzing the complex mixtures of OGs produced in planta during pathogen infection or developmental processes presents a significant analytical challenge. pnas.org The heterogeneity in size, methylation, and acetylation patterns of OGs requires sophisticated analytical techniques for their separation, detection, and characterization. nih.gov

Recent advancements in analytical methods, such as hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HR-MS), are enabling more detailed analysis of OG profiles. nih.gov Further development of sensitive and high-resolution methods is needed to identify and quantify the specific OG structures that accumulate during different biological processes. researchgate.netresearchgate.net This will provide valuable insights into the "enzymatic arms race" between plants and pathogens and help identify the most potent OG elicitors. pnas.org

Tailoring Oligogalacturonide Structures for Specific Biological Activities

The ability to produce OGs with specific structures opens up the possibility of designing molecules with tailored biological activities. By controlling the DP and the pattern of chemical modifications, it may be possible to create OGs that are optimized for specific applications, such as enhancing resistance to particular pathogens or modulating plant growth and development.

Future research in this area will likely focus on synthetic and enzymatic approaches to generate novel OG structures. By systematically varying the structural parameters of OGs and testing their biological effects, researchers can establish clear structure-activity relationships. This knowledge could then be used to develop highly effective and specific biostimulants or plant protectants for use in sustainable agriculture.

Q & A

Q. What are best practices for reporting experimental methods in studies involving this compound?

  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): Provide detailed protocols for enzymatic hydrolysis, including buffer composition, temperature, and termination methods. Deposit raw chromatographic data in repositories like GlyTouCan for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.